molecular formula C14H28N2 B4982352 N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine

N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine

Cat. No.: B4982352
M. Wt: 224.39 g/mol
InChI Key: CZHRBWQKUXXMKV-UHFFFAOYSA-N
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Description

N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its rigid framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.1]heptane moiety is a common structural motif in various bioactive molecules, making this compound of significant interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine typically involves multiple steps, starting from readily available precursors. One common approach is the [4 + 2] cycloaddition reaction, which allows for the construction of the bicyclo[2.2.1]heptane core under mild conditions . This reaction is often catalyzed by organocatalysts, which facilitate the formation of the desired product with high enantioselectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable synthetic routes that prioritize efficiency and yield. Photochemical methods, such as [2 + 2] cycloaddition, are employed to generate the bicyclic core . These methods are advantageous due to their operational simplicity and the ability to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The rigid bicyclic structure influences the reactivity of the compound, often leading to regioselective and stereoselective outcomes.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine has a wide range of applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its rigid structure makes it a valuable scaffold for drug design, particularly in the development of enzyme inhibitors and receptor antagonists . Industrially, the compound is used in the production of polymers and advanced materials due to its stability and unique properties.

Mechanism of Action

The mechanism by which N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine exerts its effects is closely related to its molecular structure. The bicyclic core provides a rigid framework that can interact with specific molecular targets, such as enzymes or receptors. These interactions often involve hydrogen bonding, hydrophobic interactions, and steric effects, which collectively contribute to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other bicyclo[2.2.1]heptane derivatives, such as N,N’-diarylsquaramides and bicyclo[2.2.1]heptane-1-carboxylates . These compounds share the bicyclic core but differ in their functional groups and overall reactivity.

Uniqueness: What sets N-(2-bicyclo[2.2.1]heptanyl)-N’,N’,2,2-tetramethylpropane-1,3-diamine apart is its specific combination of the bicyclic core with the tetramethylpropane-1,3-diamine moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]heptanyl)-N',N',2,2-tetramethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-14(2,10-16(3)4)9-15-13-8-11-5-6-12(13)7-11/h11-13,15H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHRBWQKUXXMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC2CCC1C2)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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